4''-Nitroacetophenone semicarbazone

Catalog No.
S15375664
CAS No.
M.F
C9H10N4O3
M. Wt
222.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4''-Nitroacetophenone semicarbazone

Product Name

4''-Nitroacetophenone semicarbazone

IUPAC Name

[1-(4-nitrophenyl)ethylideneamino]urea

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

InChI

InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)

InChI Key

IPWIWSSRLKCYGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-]

4'-Nitroacetophenone semicarbazone is an organic compound with the molecular formula C9H10N4O3C_9H_{10}N_4O_3. It is a derivative of acetophenone, characterized by the substitution of a nitro group at the para position of the aromatic ring and the attachment of a semicarbazone moiety. This compound is typically found as a solid, appearing as a powder or crystalline substance, and has a molecular weight of approximately 222.20 g/mol .

  • Reduction: The nitro group can be reduced to an amino group using catalysts like palladium on carbon in the presence of hydrogen gas.
  • Substitution: The nitro group can undergo nucleophilic aromatic substitution, where nucleophiles such as sodium methoxide can replace the nitro group.
  • Condensation: The semicarbazone group can react with aldehydes and ketones to form hydrazones and other condensation products .

Common Reagents and Conditions

  • Reduction: Catalysts like palladium on carbon (Pd/C) are used.
  • Substitution: Sodium methoxide (NaOCH₃) serves as a nucleophile.
  • Condensation: Acidic or basic conditions facilitate these reactions.

Research indicates that 4'-Nitroacetophenone semicarbazone exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties, attributed to its ability to interact with biological molecules, potentially forming reactive intermediates that affect cellular functions . The compound's mechanism of action may involve bioreduction of the nitro group, leading to reactive species that can engage in further biological interactions.

The synthesis of 4'-Nitroacetophenone semicarbazone typically involves the reaction between 4'-nitroacetophenone and semicarbazide. The process generally requires refluxing these two components in a solvent mixture of methanol and distilled water, often with a few drops of glacial acetic acid to catalyze the reaction. This method allows for the formation of the semicarbazone linkage through condensation .

Industrial Production Methods

While specific industrial methods for producing 4'-Nitroacetophenone semicarbazone are not extensively documented, scaling up laboratory synthesis involves optimizing reaction conditions for yield and purity, along with implementing effective purification techniques.

4'-Nitroacetophenone semicarbazone finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing diverse heterocyclic compounds.
  • Medicinal Chemistry: The compound is investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
  • Material Science: Its unique properties may be exploited in developing new materials with specific functionalities .

Studies on 4'-Nitroacetophenone semicarbazone's interactions reveal its capability to form stable complexes with metal ions, which may enhance its biological efficacy. The interaction between the nitro group and biological targets is also a focus of research, as it could lead to novel therapeutic agents .

Several compounds share structural similarities with 4'-Nitroacetophenone semicarbazone. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4'-Nitroacetophenone thiosemicarbazoneContains a thiosemicarbazone groupDifferent reactivity due to sulfur presence
4'-Aminoacetophenone semicarbazoneFormed by reduction of the nitro groupExhibits different biological activities due to amino group
Acetophenone semicarbazoneLacks nitro substitutionSimpler reactivity profile compared to nitro derivatives

Uniqueness

The uniqueness of 4'-Nitroacetophenone semicarbazone lies in its combination of both nitro and semicarbazone functional groups. This combination endows it with distinct chemical reactivity and potential biological activity, making it a versatile compound in organic synthesis and medicinal chemistry applications .

Traditional Condensation Approaches

Traditional synthesis of 4'-nitroacetophenone semicarbazone involves a condensation reaction between 4'-nitroacetophenone and semicarbazide hydrochloride. This method typically employs ethanol as a solvent under reflux conditions for 6–8 hours, achieving yields of 65–70%.

Reaction Conditions and Catalysts

  • Solvent System: Ethanol-water mixtures (3:1 ratio) facilitate solubility of both reactants.
  • Temperature: Reflux at 78–80°C ensures sufficient energy for imine bond formation.
  • Catalysts: Acidic conditions (pH 4–5) using hydrochloric acid accelerate the nucleophilic addition-elimination mechanism.

Yield Optimization
Excess semicarbazide hydrochloride (1.2 equivalents) improves conversion rates, while recrystallization from hot ethanol enhances purity. Key spectroscopic data confirm product identity:

  • IR: C=O stretch at 1654–1645 cm⁻¹, C=N stretch at 1565–1595 cm⁻¹.
  • ¹H NMR: Aromatic protons at δ 7.26–8.67 ppm and methyl group at δ 1.93–1.96 ppm.

Limitations

  • Prolonged reaction times increase energy consumption.
  • Solvent waste necessitates costly purification steps.

Green Chemistry-Inspired Synthesis

Solid-state mechanochemical synthesis via ball milling has emerged as a solvent-free alternative, aligning with green chemistry principles.

Methodology

  • Reactants: Equimolar 4'-nitroacetophenone and semicarbazide hydrochloride.
  • Equipment: Stainless-steel milling chambers with 7 mm balls at 30–35 Hz frequency.
  • Conditions: Room temperature, 30–60 minutes.

Advantages

  • Yield: 80–85% due to efficient reactant mixing and reduced side reactions.
  • Environmental Impact: Eliminates solvent use and reduces carbon footprint.

Comparative Analysis

ParameterTraditional RefluxBall Milling
Reaction Time6–8 hours30–60 minutes
Yield65–70%80–85%
Solvent ConsumptionEthanol (50 mL/g)None
Energy EfficiencyLowHigh

Industrial-Scale Production Challenges

Scaling up 4'-nitroacetophenone semicarbazone synthesis introduces practical and economic hurdles.

Traditional Method Challenges

  • Solvent Recovery: Ethanol distillation requires energy-intensive infrastructure.
  • Batch Consistency: Temperature gradients in large reactors may reduce yield reproducibility.

Ball Milling Limitations

  • Equipment Costs: High-capacity mills demand significant capital investment.
  • Heat Dissipation: Prolonged milling generates heat, risking thermal degradation without cooling systems.

Purity and Regulatory Compliance

  • Residual semicarbazide hydrochloride in products must meet pharmacopeial standards (<0.1% impurity).
  • Crystallization protocols using aqueous sodium bicarbonate ensure compliance but add processing steps.

The antimicrobial properties of 4-nitroacetophenone semicarbazone have been extensively investigated across various bacterial and fungal strains, with particular emphasis on multidrug-resistant organisms [6] [7] [8]. Research demonstrates that semicarbazone derivatives exhibit significant activity against both gram-positive and gram-negative bacteria through multiple mechanisms of action [6] [9] [10].

Studies conducted on substituted acetophenone-based semicarbazones reveal promising antimicrobial profiles [6]. In comprehensive screening programs, these compounds demonstrated significant activity against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, Pseudomonas aeruginosa, and Candida albicans [6]. The zone of inhibition measurements indicate that semicarbazone derivatives possess moderate to good antimicrobial activity, with some compounds showing superior performance compared to standard antibiotics under specific conditions [6] [7].

Pathogen TypeRepresentative OrganismsActivity LevelMechanism
Gram-positive bacteriaStaphylococcus aureus, Bacillus subtilisModerate to goodCell wall disruption [6] [9]
Gram-negative bacteriaEscherichia coli, Pseudomonas aeruginosaVariable activityMembrane interference [7] [11]
FungiCandida albicansModerate activityCell wall biosynthesis inhibition [6] [10]
Multidrug-resistant strainsMethicillin-resistant Staphylococcus aureusPromising activityMultiple target interaction [8]

The antimicrobial mechanism of semicarbazone compounds involves interference with microbial cell wall biosynthesis and nucleic acid synthesis . Research indicates that these compounds can disrupt bacterial cell membrane integrity and interfere with essential metabolic processes [6] [9]. The nitro group present in 4-nitroacetophenone semicarbazone contributes significantly to its antimicrobial efficacy through the generation of reactive intermediates that can damage bacterial cellular components [13].

Investigations into multidrug-resistant bacterial strains have revealed that semicarbazone derivatives, including lapachol-based semicarbazones, demonstrate significant activity against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentration values ranging from 0.03 to 1.18 millimolar [8]. These findings suggest that semicarbazone compounds may circumvent existing resistance mechanisms through novel modes of action [8] [14].

The structure-activity relationship studies indicate that the position and nature of substituents on the acetophenone moiety significantly influence antimicrobial potency [6] [13]. Chloro-substitution in the aldehydic moiety and amino substitution in the acetophenone component enhance antibacterial activity against gram-negative bacteria [11]. However, lengthening of carbon chains does not favor antimicrobial activity, suggesting specific structural requirements for optimal biological activity [11].

Molecular Targets and Bioactivation Pathways

The molecular targets and bioactivation pathways of 4-nitroacetophenone semicarbazone involve complex interactions with cellular components, particularly focusing on DNA damage mechanisms, reactive oxygen species generation, and caspase activation pathways [15] [22] [23] [24].

Procaspase-3 activation represents a primary molecular target for semicarbazone derivatives [15] [17] [25]. Research demonstrates that semicarbazone compounds can significantly activate procaspase-3 to caspase-3, with activation rates reaching 68.4% to 76.3% at 10 micromolar concentrations [17]. This activation is crucial for the apoptotic cascade, as procaspase-3 serves as the most common and key proapoptotic protein in the downstream apoptotic pathway [15] [17].

Molecular TargetMechanismActivation LevelCellular Outcome
Procaspase-3Direct activation to caspase-368.4-76.3% at 10 μMApoptosis induction [15] [17]
Mitochondrial membranePotential disruptionDose-dependent decreaseIntrinsic apoptosis pathway [21]
DNAOxidative damage through ROSSequence-specific cleavageGenotoxic effects [23] [24]
Bcl-2/Bax ratioProtein expression modulationBax upregulation, Bcl-2 downregulationApoptosis promotion [18] [21]

DNA damage mechanisms constitute a significant aspect of semicarbazone bioactivation [23] [24]. Semicarbazide, the parent compound of semicarbazones, induces sequence-specific DNA damage through the generation of reactive oxygen species and derived organic radicals [23] [24]. This process involves the formation of hydrogen peroxide and copper(I) complexes, leading to DNA damage frequently occurring at thymine and cytosine residues in the presence of copper(II) [23] [24].

The generation of reactive oxygen species plays a crucial role in the bioactivation pathway [26] [23] [27]. Semicarbazone derivatives can enhance reactive oxygen species levels up to 100% over basal levels in cancer cell lines [26]. This oxidative stress contributes to cellular damage and ultimately leads to apoptotic cell death through multiple mechanisms [26] [27].

Electron paramagnetic resonance spectroscopic studies confirm that semicarbazone compounds produce carbamoyl radicals, possibly generated via nitrogen-centered radicals [23] [24]. These radicals participate in sequence-specific DNA damage, particularly at guanine residues in specific sequence contexts [23] [24]. The DNA damage induced by these reactive species is considered relevant to the biological activity of semicarbazone compounds [23] [24].

The bioactivation pathway also involves interference with cellular metabolic processes [22] [28]. Mechanistic studies demonstrate that semicarbazone compounds can interact with ribonucleotide reductase through tyrosyl radical quenching mechanisms that do not involve reactive oxygen species formation [22] [28]. This interaction affects DNA synthesis and cellular proliferation, contributing to the overall anticancer efficacy [22] [28].

Key Intermediate in Heterocyclic Compound Development

4-Nitroacetophenone semicarbazone serves as a crucial building block in the construction of diverse heterocyclic systems, particularly those containing nitrogen-rich frameworks. The semicarbazone moiety provides multiple reactive sites that facilitate the formation of five- and six-membered heterocycles through various cyclization pathways [1] [2].

The formation of 1,2,4-triazoles represents one of the most significant applications of this compound in heterocyclic synthesis. Through oxidative cyclization processes, 4-nitroacetophenone semicarbazone undergoes ring closure reactions mediated by selenium dioxide in dimethylformamide at elevated temperatures (110°C), yielding triazole derivatives with yields ranging from 65-85% [3]. This transformation involves the sequential oxidation of the semicarbazone nitrogen atoms followed by intramolecular cyclization, resulting in the formation of the triazole ring system.

The compound also participates in the synthesis of 1,3,4-oxadiazole derivatives through cyclization reactions with carbonyl compounds under acidic conditions. When treated with acetic anhydride under reflux conditions, the semicarbazone moiety undergoes dehydrative cyclization, forming oxadiazole rings with excellent yields (70-90%) [4]. This reaction pathway is particularly valuable for pharmaceutical applications, as oxadiazole derivatives exhibit significant antimicrobial properties.

Pyrimidine synthesis represents another important application, where 4-nitroacetophenone semicarbazone undergoes condensation reactions with urea derivatives. Under thermal cyclization conditions (200-250°C), the compound forms pyrimidine rings through a complex mechanism involving nitrogen-carbon bond formation and subsequent ring closure. Although yields are moderate (55-75%), the resulting pyrimidines possess significant antiviral and anticancer activities [3].

Table 1: Heterocyclic Compound Synthesis from 4-Nitroacetophenone Semicarbazone

Target HeterocycleFormation MechanismReaction ConditionsTypical Yields (%)Key Applications
1,2,4-TriazolesOxidative cyclization of semicarbazoneSeO₂, DMF, 110°C65-85Antifungal agents, pharmaceuticals
1,3,4-OxadiazolesCyclization with carbonyl compoundsAcetic anhydride, reflux70-90Antimicrobial compounds
PyrimidinesCondensation with urea derivativesThermal cyclization, 200-250°C55-75Antiviral, anticancer drugs
PyrazolesRing closure via N-N bond formationBase-catalyzed, 80-120°C60-80Anti-inflammatory agents
TetrazolesAzide cycloaddition reactionsCu(I) catalyst, room temperature45-70Explosives, propellants

The mechanistic pathways for these transformations involve the initial activation of the semicarbazone moiety through protonation or complexation, followed by nucleophilic attack and subsequent cyclization. The presence of the nitro group in the para position of the acetophenone ring enhances the electrophilic character of the carbonyl carbon, facilitating these cyclization reactions [1].

Role in Coordination Chemistry and Metal Complex Formation

4-Nitroacetophenone semicarbazone exhibits exceptional coordination capabilities, functioning as a versatile ligand system capable of adopting multiple bonding modes with transition metal centers. The compound possesses several potential donor sites, including the azomethine nitrogen, the carbonyl oxygen, and the terminal amino nitrogen of the semicarbazone group [5] [6].

The most common coordination mode involves bidentate chelation through the azomethine nitrogen and carbonyl oxygen atoms, forming stable five-membered chelate rings with metal centers. This coordination pattern is particularly favored with divalent metal ions such as copper(II), nickel(II), and zinc(II). The resulting complexes exhibit square planar or octahedral geometries depending on the coordination number and additional ligands present [7] [8].

Tridentate coordination occurs when the compound coordinates through three donor atoms: typically the azomethine nitrogen, carbonyl oxygen, and an additional nitrogen from the semicarbazone moiety. This bonding mode is frequently observed with copper(II) and iron(III) complexes, resulting in square pyramidal or trigonal bipyramidal geometries. The formation constants for these complexes are exceptionally high, ranging from log K values of 12.5-16.8, indicating remarkable thermodynamic stability [9] [10].

Table 2: Metal Complex Formation Data for 4-Nitroacetophenone Semicarbazone

Metal IonComplex FormulaFormation Constant (log K)Magnetic Moment (BM)Key Spectroscopic Features
Cu(II)[Cu(L)₂Cl₂]12.5-15.21.78-1.85λmax 680 nm (d-d transition)
Ni(II)[Ni(L)₂]10.8-13.42.85-2.92λmax 625 nm (d-d transition)
Zn(II)[Zn(L)₂]·H₂O8.9-11.6DiamagneticNo d-d transitions
Fe(III)[Fe(L)Cl₃]·H₂O14.2-16.85.89-5.95λmax 485, 630 nm
Co(II)[Co(L)₂(NO₃)₂]9.7-12.34.78-4.85λmax 520, 650 nm
Mn(II)[Mn(L)₂Br₂]7.8-10.55.92-5.98λmax 540, 610 nm

The coordination behavior is significantly influenced by the electronic properties of the nitro group, which acts as a strong electron-withdrawing substituent. This electronic effect enhances the Lewis basicity of the nitrogen donor atoms while simultaneously stabilizing the metal-ligand bonds through increased electrostatic interactions [5].

Crystallographic studies reveal that the semicarbazone ligand typically adopts a planar or near-planar conformation upon coordination, facilitating optimal overlap between metal d-orbitals and ligand donor orbitals. The bond lengths and angles within the chelate rings fall within expected ranges for stable metal-nitrogen and metal-oxygen interactions [6] [7].

Table 3: Coordination Modes and Bonding in Semicarbazone Metal Complexes

Coordination ModeDonor AtomsComplex GeometryTypical Metal CentersStability
Bidentate N,OAzomethine N, Carbonyl OSquare planar/OctahedralCu(II), Ni(II), Zn(II)Moderate to High
Tridentate N,N,OPyridyl N, Azomethine N, Carbonyl OSquare pyramidal/Trigonal bipyramidalCu(II), Fe(III)High
Tetradentate N,N,N,OPyridyl N, Azomethine N, Amine N, Phenolic OSquare planarNi(II), Cu(II)Very High
Monodentate NAzomethine N onlyVariousVarious transition metalsLow to Moderate

The catalytic applications of these metal complexes span numerous organic transformations, including oxidation reactions, hydrogenation processes, and carbon-carbon bond forming reactions. The unique electronic environment created by the semicarbazone ligand often results in enhanced catalytic activity compared to analogous complexes with simpler ligand systems [11] [12].

Photochemical Reactivity and Applications

4-Nitroacetophenone semicarbazone exhibits remarkable photochemical behavior under ultraviolet and visible light irradiation, opening pathways to unique synthetic transformations and applications in photocatalysis. The compound's photochemical properties arise from the presence of both the nitro group and the extended conjugated system of the semicarbazone moiety [13] [14].

Upon irradiation with ultraviolet light (254-365 nm), the compound undergoes photoisomerization processes involving the conversion between E and Z configurations around the C=N double bond of the semicarbazone group. This photoisomerization exhibits quantum yields ranging from 0.15-0.35, making it suitable for applications in molecular switching and photochemical storage systems [14].

The nitro group present in the molecule is particularly susceptible to photoreduction under appropriate conditions. When exposed to UV radiation (300-400 nm) in the presence of suitable reducing agents, the nitro functionality can be selectively reduced to amino derivatives with moderate quantum yields (0.08-0.25). This photochemical reduction pathway provides a mild alternative to traditional chemical reduction methods and is particularly valuable for synthesizing amino-substituted semicarbazone derivatives [15] [16].

Photocatalytic oxidation represents another significant application, where the compound acts as both substrate and photosensitizer. Under visible light irradiation (400-500 nm), 4-nitroacetophenone semicarbazone can promote the oxidation of various organic substrates through the generation of reactive oxygen species. The quantum efficiency for these processes ranges from 0.20-0.45, demonstrating the compound's effectiveness as a photocatalyst [17].

The photochemical behavior is significantly influenced by the metal complexation state of the compound. Metal complexes of 4-nitroacetophenone semicarbazone often exhibit altered photochemical properties compared to the free ligand, including shifted absorption maxima and modified photoreactivity patterns. These changes arise from the electronic perturbations introduced by metal coordination, which can stabilize certain excited states while destabilizing others [18].

Table 4: Photochemical Properties and Applications of 4-Nitroacetophenone Semicarbazone

Photochemical ProcessWavelength Range (nm)Quantum YieldPrimary ProductsApplications
UV-induced isomerization254-3650.15-0.35E/Z isomersMolecular switches
Photoreduction of nitro group300-4000.08-0.25Amino derivativesSynthetic intermediates
Photocatalytic oxidation400-5000.20-0.45Oxidized productsEnvironmental remediation
Singlet-triplet intersystem crossing350-4500.05-0.15Triplet excited statesPhotodynamic therapy
Photoactivated cyclization280-3200.12-0.28Heterocyclic ringsDrug synthesis
Light-induced ligand exchange365-4200.10-0.30New metal complexesCatalysis activation

Mechanistic studies reveal that the photochemical transformations typically proceed through initial electronic excitation to singlet excited states, followed by intersystem crossing to longer-lived triplet states. These triplet intermediates then participate in various chemical reactions, including hydrogen abstraction, electron transfer, and cyclization processes [19].

The photoactivated cyclization of 4-nitroacetophenone semicarbazone represents a particularly valuable synthetic application. Under short-wavelength UV irradiation (280-320 nm), the compound can undergo intramolecular cyclization reactions leading to the formation of novel heterocyclic structures. These photocyclization reactions often proceed with high regioselectivity and can provide access to complex ring systems that are difficult to synthesize through conventional thermal methods [17] [20].

Recent investigations have also explored the use of 4-nitroacetophenone semicarbazone derivatives as photoprotective agents. Studies demonstrate that certain derivatives exhibit significant protective effects against UVA-induced cellular damage, including DNA strand breaks and reactive oxygen species formation. These photoprotective properties arise from the compound's ability to absorb harmful UV radiation and dissipate the energy through non-damaging photochemical pathways [14].

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

222.07529019 g/mol

Monoisotopic Mass

222.07529019 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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